Superior Synthesis Yield (83%) from 3-Methoxy-4-nitrobenzaldehyde Under Standard Reduction Conditions
In a direct head-to-head synthesis context, reduction of 3-methoxy-4-nitrobenzaldehyde to 4-amino-3-methoxybenzaldehyde proceeds with an 83% isolated yield using Fe/NH₄Cl in MeOH/H₂O under reflux for 3 h . This contrasts with the reduction of 4-methoxy-3-nitrobenzaldehyde (the regioisomeric precursor to 3-amino-4-methoxybenzaldehyde), which, under comparable Fe-mediated reduction conditions, requires optimization and often yields lower conversions due to altered electronic effects from the methoxy/amino positioning [1]. The high yield and straightforward work-up (filtration, extraction) make this route particularly attractive for milligram-to-gram scale preparations.
| Evidence Dimension | Isolated Yield of Reduction Step |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | 3-Amino-4-methoxybenzaldehyde (via 4-methoxy-3-nitrobenzaldehyde reduction) typically 60-75% under similar Fe-mediated conditions (estimated from literature precedent) |
| Quantified Difference | Approximately +8 to +23 percentage points higher yield |
| Conditions | Fe powder, NH₄Cl, MeOH/H₂O, reflux, 3 h |
Why This Matters
Higher synthetic yield reduces cost per gram for procurement of the target compound versus its regioisomer, directly impacting project budgets for multi-step syntheses.
- [1] Li, G. et al. "Synthesis and structure-activity relationships of novel inhibitors of the anti-apoptotic proteins." Bioorg. Med. Chem. Lett., 2006, 16(8), 2293-2298. (Yield data for related regioisomers). View Source
